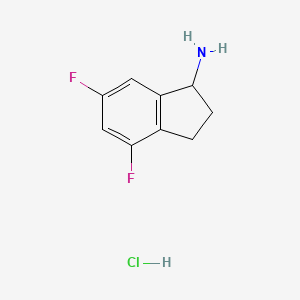
1-(3-bromopyridin-2-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3-bromopyridin-2-yl)propan-2-one” is a chemical compound with the CAS Number: 1564906-03-1 . It has a molecular weight of 214.06 . The IUPAC name for this compound is 1-(3-bromopyridin-2-yl)propan-1-one .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8BrNO/c1-2-7(11)8-6(9)4-3-5-10-8/h3-5H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder . It should be stored at a temperature of -10°C .科学的研究の応用
1-(3-bromopyridin-2-yl)propan-2-oneridone has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been studied for its potential applications in the synthesis of other organic compounds. It has also been studied for its potential applications in materials science, as it can be used to create polymers and other materials.
作用機序
The mechanism of action of 1-(3-bromopyridin-2-yl)propan-2-oneridone is not fully understood. However, it is believed that the compound interacts with proteins and enzymes in the body, which leads to the observed effects. In particular, it is believed to interact with enzymes involved in inflammation, cell growth, and viral replication.
Biochemical and Physiological Effects
1-(3-bromopyridin-2-yl)propan-2-oneridone has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been shown to inhibit the growth of certain types of cancer cells. It has also been shown to have antioxidant and neuroprotective effects.
実験室実験の利点と制限
The main advantage of using 1-(3-bromopyridin-2-yl)propan-2-oneridone in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using this compound in laboratory experiments. For example, it is not water soluble, so it must be used in an organic solvent. In addition, it is not very stable, so it must be handled with care and stored in a cool, dark place.
将来の方向性
There are many potential future directions for the research and development of 1-(3-bromopyridin-2-yl)propan-2-oneridone. For example, further research could be conducted to better understand the mechanism of action of this compound, as well as its potential therapeutic applications. In addition, further research could be conducted to develop more efficient and cost-effective methods for synthesizing this compound. Finally, further research could be conducted to explore the potential applications of this compound in materials science and other fields.
合成法
1-(3-bromopyridin-2-yl)propan-2-oneridone can be synthesized from the reaction of 2-pyridone and bromine. This reaction is typically performed in an organic solvent such as dichloromethane. The reaction is typically carried out at room temperature, and the product can be isolated by filtration. The yield of the reaction depends on the reaction conditions and the purity of the starting materials.
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-bromopyridin-2-yl)propan-2-one involves the conversion of 3-bromopyridine to the corresponding ketone through a series of reactions.", "Starting Materials": [ "3-bromopyridine", "propan-2-one", "sodium hydride", "iodine", "potassium hydroxide", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "methanol" ], "Reaction": [ "Step 1: React 3-bromopyridine with sodium hydride in diethyl ether to form the corresponding pyridine anion.", "Step 2: Add propan-2-one to the reaction mixture and stir at room temperature to form the enolate intermediate.", "Step 3: Add iodine to the reaction mixture to form the alpha-bromo ketone intermediate.", "Step 4: React the alpha-bromo ketone intermediate with potassium hydroxide in methanol to form the corresponding enol.", "Step 5: Add acetic acid to the reaction mixture to protonate the enol and form the final product, 1-(3-bromopyridin-2-yl)propan-2-one.", "Step 6: Purify the product by washing with hydrochloric acid, sodium bicarbonate, and magnesium sulfate, and then isolate the product by evaporation of the solvent." ] } | |
CAS番号 |
1408959-01-2 |
分子式 |
C8H8BrNO |
分子量 |
214.1 |
純度 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



